molecular formula C25H30N4OS B2368126 N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216390-02-1

N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2368126
CAS RN: 1216390-02-1
M. Wt: 434.6
InChI Key: IUKILHJDUPNNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H30N4OS and its molecular weight is 434.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methylene Group Modifications and Insecticidal Activity

Research shows that modifications in the methylene group of certain compounds, including those related to N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, can yield derivatives with significant insecticidal properties. These transformations maintain the efficacy of the parent compound and allow for the development of a broader structure-activity relationship. Notably, the enamines derived from low molecular weight amines and amino acids exhibit high insecticidal activity, surpassing that of the parent compound in some instances (Samaritoni et al., 1999).

ORL1 Receptor Agonists

The compound class, including N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, has been explored for its potential as ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds demonstrate high affinity for the human ORL1 receptor and behave as full agonists in biochemical assays. They also exhibit moderate to good selectivity versus opioid receptors, indicating potential for therapeutic applications (Röver et al., 2000).

Antiviral Evaluation of Spirothiazolidinone Derivatives

A series of derivatives, including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, were synthesized and evaluated for their antiviral activity. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticancer Applications

Studies have explored the synthesis of compounds such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their anticancer activities. These compounds have been investigated against various cancer cell lines, showing selectivity and potential as therapeutic agents (Evren et al., 2019).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-17-5-8-20(9-6-17)23-24(28-25(27-23)11-13-29(4)14-12-25)31-16-22(30)26-21-10-7-18(2)15-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKILHJDUPNNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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